molecular formula C18H16N2O3S2 B6477661 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea CAS No. 2640889-79-6

1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea

Cat. No.: B6477661
CAS No.: 2640889-79-6
M. Wt: 372.5 g/mol
InChI Key: FDVQQNFQRWYGQD-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}ethyl)urea is a synthetic urea derivative characterized by two distinct structural motifs:

  • 1,3-Benzodioxol-5-yl group: A heterocyclic aromatic ring system known for its electron-rich properties and prevalence in bioactive compounds (e.g., psychoactive agents, antimicrobials) .
  • 2-{[2,2'-Bithiophene]-5-yl}ethyl group: A conjugated bithiophene moiety linked via an ethyl chain, which may enhance π-π stacking interactions and influence solubility or electronic properties.

The urea bridge (-NH-CO-NH-) provides hydrogen-bonding capabilities, a feature critical for molecular recognition in pharmacological contexts.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-18(20-12-3-5-14-15(10-12)23-11-22-14)19-8-7-13-4-6-17(25-13)16-2-1-9-24-16/h1-6,9-10H,7-8,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVQQNFQRWYGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Hydrogen-Bonding Capacity Potential Applications Reference
Target Urea Compound Urea 1,3-Benzodioxol-5-yl, Bithiophene High (dual NH groups) Medicinal chemistry, Materials N/A
Chalcone Derivatives α,β-unsaturated ketone 1,3-Benzodioxol-5-yl, Aryl Moderate (ketone oxygen) Antimicrobial agents
Cyclohexylurea Analog Urea 1,3-Benzodioxol-5-yl, Cyclohexyl High Microbiome modulation
Ethylamino-Ketone (Cathinone) Amino-ketone 1,3-Benzodioxol-5-yl, Ethylamino Low Psychoactive agents

Research Findings and Gaps

  • Structural Insights : Single-crystal X-ray studies (as used for chalcones ) are absent for the target compound, leaving steric and electronic details unverified.
  • Biological Data : correlates urea derivatives with microbiome interactions, but the target compound’s pharmacological profile remains unexplored.
  • Synthetic Challenges : The bithiophene-ethyl group may introduce steric hindrance during urea bridge formation, necessitating optimized conditions.

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